N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine
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Overview
Description
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two phenylethyl groups attached to a butane-1,4-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with (1R)-1-phenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenylethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in modulating biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The phenylethyl groups play a crucial role in binding to target molecules, while the butane-1,4-diamine backbone provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis[(1R)-1-phenylethyl]butane-1,4-diamine
- N,N’-Bis(3-aminopropyl)-1,4-butanediamine
- N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine
Uniqueness
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine stands out due to its unique combination of phenylethyl groups and butane-1,4-diamine backbone. This structure imparts distinct chemical and physical properties, making it suitable for a variety of applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
401788-67-8 |
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Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N'-bis[(1R)-1-phenylethyl]butane-1,4-diamine |
InChI |
InChI=1S/C20H28N2/c1-17(19-11-5-3-6-12-19)21-15-9-10-16-22-18(2)20-13-7-4-8-14-20/h3-8,11-14,17-18,21-22H,9-10,15-16H2,1-2H3/t17-,18-/m1/s1 |
InChI Key |
HORGEGSMPQWBRK-QZTJIDSGSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCCCCN[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCCNC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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